molecular formula C13H17BrO3 B7991613 1-(2-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

1-(2-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Cat. No.: B7991613
M. Wt: 301.18 g/mol
InChI Key: JAHRQYDZMCVCIV-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is an organic compound characterized by the presence of a bromophenyl group and a dioxanyl ring attached to a propanol backbone

Preparation Methods

The synthesis of 1-(2-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol typically involves multi-step organic reactions. One common synthetic route includes the bromination of a phenyl group followed by the formation of a dioxanyl ring through a cyclization reaction. The final step involves the attachment of the propanol group under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the dioxanyl ring can enhance solubility and stability. The propanol group may participate in hydrogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

1-(2-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol can be compared with similar compounds such as:

    1-(2-Bromophenyl)-2-propanol: Lacks the dioxanyl ring, resulting in different chemical properties and reactivity.

    1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol:

    1-(2-Bromophenyl)-3-[2-(1,3-dioxanyl)]-2-propanol: Variation in the position of the propanol group affects the compound’s chemical behavior.

Properties

IUPAC Name

1-(2-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,12-13,15H,3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHRQYDZMCVCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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